2-Cyano-3-(4-hydroxyphenyl)propanoic acid molecular weight and chemical structure
2-Cyano-3-(4-hydroxyphenyl)propanoic acid molecular weight and chemical structure
An In-depth Technical Guide to 2-Cyano-3-(4-hydroxyphenyl)propanoic Acid
Executive Summary: This guide provides a comprehensive technical overview of 2-Cyano-3-(4-hydroxyphenyl)propanoic acid, a versatile chemical intermediate with significant potential in pharmaceutical and fine chemical synthesis. We will delve into its core physicochemical properties, logical synthetic pathways, robust analytical methodologies for its characterization and quantification, and its emerging applications in drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this molecule's unique structural features for the creation of novel bioactive compounds.
Introduction: The Significance of Substituted Propanoic Acids
Substituted propanoic acids are a cornerstone of medicinal chemistry, forming the structural backbone of numerous therapeutic agents. The introduction of diverse functional groups, such as the cyano (-C≡N) and hydroxyl (-OH) moieties found in 2-Cyano-3-(4-hydroxyphenyl)propanoic acid, allows for a high degree of molecular diversity and targeted biological activity. The cyano group can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a reactive handle for further chemical modification. The phenolic hydroxyl group is a key pharmacophoric feature, often involved in critical binding interactions with biological targets and contributing to antioxidant properties. Understanding the chemistry and potential of this specific scaffold is crucial for its effective application in research and development.
Physicochemical Properties and Structural Analysis
A molecule's identity and function are dictated by its structure and resulting physical properties. Here, we detail the fundamental characteristics of 2-Cyano-3-(4-hydroxyphenyl)propanoic acid.
Chemical Identity
The compound is unambiguously identified by several key descriptors, summarized below.
| Identifier | Value |
| IUPAC Name | 2-cyano-3-(4-hydroxyphenyl)propanoic acid[1] |
| CAS Number | 90924-41-7[1][2][3] |
| Molecular Formula | C₁₀H₉NO₃[1] |
| Canonical SMILES | C1=CC(=CC=C1CC(C#N)C(=O)O)O[1] |
| InChIKey | LGFZBEPKZGLLAC-UHFFFAOYSA-N[1] |
Molecular Weight and Composition
Precise molecular weight is critical for analytical quantification and reaction stoichiometry.
| Property | Value | Source |
| Molecular Weight | 191.18 g/mol | PubChem[1][4] |
| Exact Mass | 191.058243149 Da | PubChem[1] |
Structural Analysis
The chemical structure of 2-Cyano-3-(4-hydroxyphenyl)propanoic acid features three key functional groups which define its reactivity and potential applications:
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Carboxylic Acid (-COOH): A Brønsted-Lowry acid, this group is typically ionized at physiological pH, enabling ionic interactions and providing a site for ester or amide derivatization.
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Nitrile (-C≡N): The cyano group is a versatile functional group. It is polar and can participate in hydrogen bonding. It can also be hydrolyzed to a carboxylic acid or reduced to an amine, offering a gateway to a wide array of chemical transformations.
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Phenol (p-hydroxyphenyl): The hydroxyl group attached to the benzene ring is weakly acidic and a potent hydrogen bond donor and acceptor. This group is a common feature in many biologically active molecules, including the amino acid tyrosine, and is often crucial for receptor binding and antioxidant activity.
Synthesis and Characterization
While this compound is primarily available as a research chemical, understanding its synthesis is vital for custom modifications and scale-up. A logical and efficient approach involves a two-step process starting from readily available commercial precursors.
Retrosynthetic Analysis and Proposed Pathway
A common strategy for synthesizing α-cyano carboxylic acids is the Knoevenagel condensation followed by reduction or hydrolysis. Here, we propose a pathway starting with 4-hydroxybenzaldehyde and ethyl cyanoacetate.
Experimental Protocol (Representative)
Step 1: Knoevenagel Condensation
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To a solution of 4-hydroxybenzaldehyde (1.0 eq) in ethanol, add ethyl cyanoacetate (1.1 eq).
-
Add a catalytic amount of piperidine (0.1 eq) and reflux the mixture for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
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Causality: The basic piperidine catalyst deprotonates the α-carbon of ethyl cyanoacetate, forming a nucleophilic enolate which then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the conjugated acrylate product.
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Acidify with dilute HCl to precipitate the crude product, which is then filtered, washed with water, and dried.
Step 2: Reduction and Saponification
-
Dissolve the crude acrylate intermediate from Step 1 in a suitable solvent like ethanol or methanol.
-
Cool the solution in an ice bath and add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise.
-
Causality: NaBH₄ is a mild reducing agent that selectively reduces the electron-deficient carbon-carbon double bond of the α,β-unsaturated system without affecting the nitrile or ester groups.
-
After the reduction is complete (monitored by TLC), add an aqueous solution of sodium hydroxide (NaOH) (2.5 eq) and stir at room temperature overnight to saponify the ethyl ester.
-
Causality: The hydroxide ion acts as a nucleophile, attacking the ester carbonyl and leading to the formation of the carboxylate salt and ethanol.
-
Quench the reaction, remove the organic solvent under reduced pressure, and acidify the remaining aqueous solution with cold, dilute HCl to precipitate the final product, 2-Cyano-3-(4-hydroxyphenyl)propanoic acid.
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The final product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Analytical Methodologies
Accurate characterization and quantification are essential for quality control and experimental use. High-Performance Liquid Chromatography (HPLC) is the method of choice.
Quantification by HPLC-UV
This protocol is adapted from established methods for analyzing related phenolic acids and provides a robust framework for quantification.[5]
Objective: To determine the purity and concentration of 2-Cyano-3-(4-hydroxyphenyl)propanoic acid.
Instrumentation and Conditions:
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Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase: Gradient elution is recommended for separating the target compound from potential impurities.
-
Solvent A: 0.1% Formic Acid in Water. Rationale: The acid suppresses the ionization of the carboxylic acid, leading to better peak shape and retention on the nonpolar stationary phase.
-
Solvent B: Acetonitrile.
-
-
Gradient Program: A typical starting point is a linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 280 nm. Rationale: This wavelength corresponds to the absorbance maximum for the hydroxyphenyl chromophore.
-
Quantification: Prepare a calibration curve using a certified reference standard of the compound.
Applications in Research and Drug Discovery
The true value of 2-Cyano-3-(4-hydroxyphenyl)propanoic acid lies in its utility as a molecular scaffold for building more complex, biologically active molecules.
Synthetic Intermediate
The compound serves as an ideal starting point for creating libraries of potential drug candidates.[4] Its functional groups can be independently or sequentially modified to explore the chemical space around the core structure.
Potential Biological Activity
While direct biological data on this specific molecule is sparse, the structural motifs are present in compounds with known activities. Derivatives of similar scaffolds, such as 3-((4-hydroxyphenyl)amino)propanoic acid, have shown promising antimicrobial and anticancer activities.[6][7] This suggests that libraries derived from 2-Cyano-3-(4-hydroxyphenyl)propanoic acid could be screened for a range of therapeutic targets, including:
-
Anti-inflammatory and Antioxidant Agents: The phenolic moiety is a well-known antioxidant pharmacophore.[4]
-
Enzyme Inhibitors: The carboxylic acid and nitrile groups can serve as key binding elements for the active sites of enzymes like proteases or kinases.
-
Antimicrobial and Anticancer Agents: As demonstrated by related structures, this scaffold has the potential to be elaborated into potent agents against drug-resistant pathogens and cancer cell lines.[6][7]
Safety and Handling
Proper handling is essential to ensure laboratory safety. Based on available data, this compound should be handled with caution.
-
Hazard Classification: The compound is classified with the GHS07 pictogram (Exclamation mark), indicating it is a warning-level hazard.[8]
-
Hazard Statements:
-
Precautionary Measures:
-
P261 & P271: Avoid breathing dust and use only outdoors or in a well-ventilated area.[8]
-
P280: Wear protective gloves, eye protection, and face protection.[8]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
-
-
Storage: Store in a refrigerator.[8] The material should be kept in a tightly sealed container in a dry, cool place.
Conclusion
2-Cyano-3-(4-hydroxyphenyl)propanoic acid is more than a simple chemical; it is a highly functionalized building block with considerable potential for innovation in the life sciences. Its defined structure, characterized by three distinct and reactive functional groups, offers a robust platform for synthetic diversification. With clear pathways for its synthesis and well-established analytical methods for its characterization, this compound is primed for use in the development of novel therapeutics and other advanced chemical applications. As research continues to explore the vast chemical space of small molecules, the strategic use of such versatile intermediates will be paramount in accelerating the discovery of next-generation solutions to challenges in medicine and materials science.
References
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MySkinRecipes. (n.d.). 2-Cyano-3-(4-hydroxyphenyl)propanoic Acid. Retrieved from [Link]
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NextSDS. (n.d.). 2-Cyano-3-(4-hydroxyphenyl)propanoic acid — Chemical Substance Information. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). (2Z)-2-Cyano-3-(4-hydroxyphenyl)prop-2-enoic acid--N-ethyl-N-(propan-2-yl)propan-2-amine (1/1). PubChem Compound Database. Retrieved from [Link]
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Chemspace. (n.d.). 2-cyano-3-(4-hydroxyphenyl)prop-2-enoic acid. Retrieved from [Link]
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BASF. (2023, January 6). Safety data sheet. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-hydroxy-3-(4-hydroxyphenyl)propanoic acid. PubChem Compound Database. Retrieved from [Link]
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CPAchem. (2023, February 15). Safety data sheet: 3-(3-Hydroxyphenyl)propionic acid. Retrieved from [Link]
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Zhang, Y.-Y., et al. (n.d.). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. Food & Function. Retrieved from [Link]
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Al-Ostoot, F. H., et al. (2024, February 17). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI. Retrieved from [Link]
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Al-Ostoot, F. H., et al. (2024, June 30). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules. Retrieved from [Link]
- Google Patents. (n.d.). WO2007046721A2 - A method of manufacturing 3-(4-hydroxyphenyl)propanoic acid amide, its application in the manufacture of anti-aging compositions and an anti-aging composition.
- Google Patents. (n.d.). US7923578B2 - Method of manufacturing 3-(4-hydroxyphenyl)propanoic acid amide, its application....
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